Vancomycin Binding: Susceptible vs. Resistant Peptide Analog
Acetyl-Lys-D-Ala-D-Ala demonstrates a profoundly higher binding affinity for vancomycin compared to its primary resistant analog, Acetyl-Lys-D-Ala-D-Lac. The dissociation constant (Kd) for vancomycin binding to Acetyl-Lys-D-Ala-D-Ala is 1.0 ± 0.3 µM, whereas no binding was detectable (n.b.) for the D-Lac analog under identical conditions [1]. This difference, often cited as up to a 1000-fold reduction in affinity, is the foundational molecular event that confers vancomycin resistance in enterococci [2].
| Evidence Dimension | Binding Affinity (Kd) for Vancomycin |
|---|---|
| Target Compound Data | 1.0 ± 0.3 µM |
| Comparator Or Baseline | Acetyl-Lys-D-Ala-D-Lac |
| Quantified Difference | No binding detectable (n.b.) vs 1.0 µM Kd |
| Conditions | Measured by ITC, N = 3 ± S.D. |
Why This Matters
This massive difference in binding affinity makes Acetyl-Lys-D-Ala-D-Ala the essential 'susceptible' control compound for any experiment designed to characterize or overcome vancomycin resistance mechanisms.
- [1] Table 2. Binding affinities of vancomycin and SVD 6d for acetyl-Lys-d-Ala-d-Ala and acetyl-Lys-d-Ala-d-Lac. PNAS, 2023, 120(15), e2208737120. View Source
- [2] Figure 4. Vancomycin Resistance Mechanisms. Nature, 2014. View Source
